molecular formula C15H11ClF3N3O B2482141 3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 678560-80-0

3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2482141
CAS No.: 678560-80-0
M. Wt: 341.72
InChI Key: WWCDDLSFJOOZTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C15H11ClF3N3O and its molecular weight is 341.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Spectral Studies

  • Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized for various applications in biological and chemical research. For instance, Kumar and Joshi (2007) describe the synthesis of biologically active 3H-1,5-benzodiazepine derivatives using a compound similar to 3-Chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine. These compounds are characterized by spectral studies and evaluated for antimicrobial, antifungal, and anthelmintic activity Kumar & Joshi, 2007.

Structural Analysis and Hydrogen Bonding

  • The structure and hydrogen bonding characteristics of pyrazolo[1,5-a]pyrimidine derivatives are a focus of research. Portilla et al. (2005) explored the hydrogen-bonded chains in isostructural pyrazolo[1,5-a]pyrimidine compounds, showing how molecules are linked into chains and sheets, which is crucial for understanding their properties and potential applications Portilla, Quiroga, Cobo, Low, & Glidewell, 2005.

Cytotoxicity and Cancer Research

  • Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and related pyrazolo[1,5-a]pyrimidine derivatives, which were screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This research is significant in the context of developing potential cancer therapies Hassan, Hafez, & Osman, 2014.

Environmental and Pharmaceutical Applications

  • In the field of environmental and pharmaceutical chemistry, Sweidan et al. (2020) discuss the selective cyclization modes of certain pyrazolo[1,5-α]pyrimidine derivatives. Their research contributes to the understanding of chemical reactions and potential applications in environmental and pharmaceutical chemistry Sweidan, El-Abadelah, Nazer, & Voelter, 2020.

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . This review intends to assist in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

Properties

IUPAC Name

3-chloro-5-(2-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-10(9-5-3-4-6-11(9)23-2)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCDDLSFJOOZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=CC=C3OC)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.